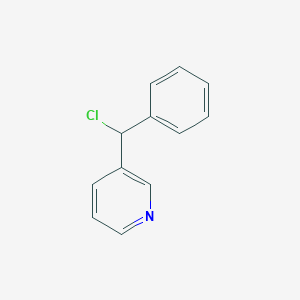

3-(Chloro(phenyl)methyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN |

|---|---|

Molecular Weight |

203.67 g/mol |

IUPAC Name |

3-[chloro(phenyl)methyl]pyridine |

InChI |

InChI=1S/C12H10ClN/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H |

InChI Key |

OKPPIDFMLVDJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro Phenyl Methyl Pyridine

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount when a molecule possesses a chiral center, as is the case with 3-(Chloro(phenyl)methyl)pyridine. Different enantiomers of a chiral compound can exhibit varied biological activities and physical properties.

Diastereoselective synthesis aims to produce a specific diastereomer of a product. While direct diastereoselective routes for this compound are not extensively documented, established principles can be applied. One potential strategy involves the use of a substrate that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions. For instance, a chiral auxiliary attached to the pyridine (B92270) ring or the phenyl group could be used to control the formation of the new stereocenter at the benzylic position during the introduction of the chloro- or phenyl- group. The choice of reagents and reaction conditions would be critical in maximizing the diastereomeric excess.

Another approach could be the stereoselective reduction of a precursor ketone, phenyl(pyridin-3-yl)methanone, using a chiral reducing agent. The resulting alcohol, (phenyl(pyridin-3-yl)methanol), would have a defined stereochemistry. Subsequent nucleophilic substitution of the hydroxyl group with a chloride, proceeding through an SN2 mechanism, would lead to the desired enantiomer of this compound with an inversion of configuration. The efficiency of such a route would depend on the stereoselectivity of the reduction step and the stereospecificity of the substitution.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Enantioselective Catalysis: A more modern and efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgorganic-chemistry.orgnih.gov This method allows for the synthesis of 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgorganic-chemistry.orgnih.gov This could serve as a key step in a multi-step synthesis of enantiomerically pure this compound. The process typically involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a subsequent reduction to yield a chiral 3-substituted piperidine (B6355638). acs.orgorganic-chemistry.orgnih.gov The resulting chiral piperidine could then be chemically modified to introduce the chloro and phenyl groups.

A catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex has been shown to be highly effective in producing β-hydroxy amides with high diastereoselectivity and enantioselectivity. researchgate.netucsb.edu Such a strategy could be envisioned for a precursor to this compound.

Novel Catalytic Preparations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric reactions.

The formation of the carbon-carbon bond between the phenyl ring and the pyridine moiety is a critical step in the synthesis of the precursor for this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. rhhz.netnih.gov These reactions typically involve the oxidative addition of a transition metal to an electrophile, followed by transmetalation with a nucleophile and reductive elimination to form the new bond. rhhz.netnih.gov

Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been used to catalyze the transformation of N-aryl-2-aminopyridines. researchgate.net Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is a widely used method for forming C-C bonds. nih.gov For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been successfully coupled with various (hetero)aryl pinacolboranes and boronic acids using a palladium catalyst. nih.gov A similar strategy could be employed by coupling a suitable bromopyridine derivative with phenylboronic acid.

The following table summarizes various metal-catalyzed cross-coupling reactions that could be adapted for the synthesis of precursors to this compound.

| Catalyst System | Reactants | Product Type | Reference |

| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | 3-Substituted tetrahydropyridine | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | 2-Bromopyridine, Alkylzinc reagent | 2,6-Difunctionalized pyridine | nih.gov |

| Pd catalyst | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, Phenylboronic acid pinacol (B44631) ester | Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | nih.gov |

| Ru(II) catalyst | S-phenyl sulfoximine, α-benzoyl sulfoxonium ylide | 1,2-Benzothiazine | mdpi.com |

| Iron catalyst | Ketoxime carboxylate, Dialkylaniline | Pyridine compound | mdpi.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside metal catalysis and biocatalysis. While specific organocatalytic routes to this compound are not well-documented, the principles of organocatalysis suggest several plausible strategies.

For instance, an asymmetric Michael addition of a phenyl-containing nucleophile to a suitable pyridyl-based electrophile, catalyzed by a chiral amine or thiourea (B124793) derivative, could establish the chiral center with high enantioselectivity. Another potential approach is a chiral Brønsted acid-catalyzed addition of a nucleophile to a pyridinium (B92312) ion. The development of such organocatalytic methods would offer a metal-free alternative for the enantioselective synthesis of this compound.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes using less hazardous materials, maximizing atom economy, and using renewable resources. acs.orgspectrochem.in

In the context of synthesizing this compound, several green strategies can be implemented. Microwave-assisted synthesis has been shown to be an efficient method for the synthesis of pyridine derivatives, often leading to higher yields, shorter reaction times, and purer products. acs.org The use of greener reaction media, such as ionic liquids or supercritical carbon dioxide, can replace volatile and toxic organic solvents. digitallibrary.co.in

The assessment of the "greenness" of a synthetic route can be quantified using metrics like atom economy, reaction mass efficiency (RME), and the E-factor (environmental factor). orientjchem.org For example, a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine demonstrated a low E-factor for one of its key steps, indicating less waste generation. orientjchem.org Applying such analyses to the various potential synthetic routes for this compound would be crucial in selecting the most sustainable option. For example, a one-pot, four-component reaction for the synthesis of pyridine derivatives under microwave irradiation in ethanol (B145695) showcases an excellent yield and short reaction time, highlighting a green approach. acs.org

Flow Chemistry Applications in Synthesis Optimization

Extensive research of publicly available scientific literature and chemical databases has revealed no specific examples or detailed research findings on the application of flow chemistry for the synthesis or optimization of the compound this compound.

While flow chemistry is a rapidly advancing field with numerous applications in the synthesis of heterocyclic compounds, including various pyridine derivatives, its specific application to this compound has not been documented in the reviewed sources. The principles of continuous flow processing, such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated optimization, suggest that this technology could theoretically be applied to the synthesis of this compound. However, without specific studies, any discussion of reaction conditions, yields, or optimization parameters would be purely speculative and fall outside the scope of scientifically validated information.

Therefore, this section cannot provide detailed research findings, data tables, or a discussion of flow chemistry applications as they directly pertain to the synthesis of this compound. Further research and development in this specific area would be required to generate the data necessary for such a review.

Mechanistic Investigations of 3 Chloro Phenyl Methyl Pyridine Reactivity

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions involving 3-(Chloro(phenyl)methyl)pyridine can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any intermediates.

S(_N)1 and S(_N)2 Pathways at the Benzylic Carbon

The benzylic carbon in this compound is the primary site for nucleophilic attack. The competition between S(_N)1 and S(_N)2 pathways is a key aspect of its reactivity.

S(_N)1 Mechanism: This pathway involves a two-step process. youtube.com The initial, rate-determining step is the departure of the chloride leaving group to form a benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl group. The subsequent step involves a rapid attack by a nucleophile on the planar carbocation. organic-chemistry.org This mechanism is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weaker nucleophiles. youtube.comlibretexts.org The formation of a relatively stable tertiary carbocation also makes the S(_N)1 pathway highly probable. organic-chemistry.org

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. masterorganicchemistry.com This pathway leads to an inversion of stereochemistry if the carbon is chiral. It is favored by strong, often anionic, nucleophiles and polar aprotic solvents. youtube.comlibretexts.org Steric hindrance around the reaction center can impede the S(_N)2 mechanism. For primary and secondary alkyl halides, the S(_N)2 pathway is generally favored due to the instability of the corresponding carbocations. organic-chemistry.orglibretexts.org

The choice between S(_N)1 and S(_N)2 can be influenced by electrostatic factors. For instance, theoretical studies have shown that charged functional groups can be used to selectively stabilize or destabilize transition states, potentially switching the preferred pathway from S(_N)2 to S(_N)1 or vice versa. anu.edu.au

Role of Pyridine (B92270) Nitrogen in Reaction Intermediates

The nitrogen atom in the pyridine ring plays a crucial role in the reactivity of this compound. Its lone pair of electrons can participate in the reaction, and its electronegativity influences the electron distribution within the molecule. wikipedia.org

In the context of nucleophilic substitution, the pyridine nitrogen can affect the stability of the carbocation intermediate in an S(_N)1 reaction. The electron-withdrawing nature of the nitrogen atom generally destabilizes a positive charge at the benzylic position. However, the position of the nitrogen is critical. In the case of this compound, the nitrogen is at the meta position relative to the benzylic carbon, meaning it cannot directly delocalize the positive charge through resonance. vaia.com In contrast, for substitutions at the 2- and 4-positions of a pyridine ring, the nitrogen can stabilize the intermediate anion in nucleophilic aromatic substitution through resonance. vaia.comquimicaorganica.org

The nitrogen atom also influences the basicity of the pyridine ring, which can affect its interaction with Lewis acids and its role as a potential nucleophile itself. numberanalytics.com

Elimination Reactions and Olefin Formation

Under appropriate conditions, this compound can undergo elimination reactions to form an olefin, specifically 3-(phenylvinyl)pyridine. This typically occurs in the presence of a strong base. libretexts.org The most common mechanisms for elimination are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the benzylic carbon, while simultaneously the chloride ion leaves. This pathway is favored by strong, sterically hindered bases. libretexts.org The use of a base like pyridine is common in elimination reactions, where it can act as the base to facilitate the dehalogenation. wikipedia.org Reagents like phosphorus oxychloride (POCl(_3)) in the presence of pyridine are also effective for the dehydration of alcohols to alkenes, a related elimination process. masterorganicchemistry.com

E1 Mechanism: This pathway is stepwise and proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the carbocation is formed, a weak base can abstract a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions often compete with S(_N)1 reactions.

According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more highly substituted alkene as the major product. libretexts.org

Rearrangement Processes and Competing Reaction Pathways

Carbocation intermediates, such as those formed in S(_N)1 and E1 reactions of this compound, are susceptible to rearrangement. youtube.com These rearrangements typically involve the migration of a hydrogen atom or an alkyl or aryl group to the carbocation center, leading to a more stable carbocation. While less common for a benzylic carbocation which is already relatively stable, rearrangements can be a competing pathway, especially under strongly acidic conditions. libretexts.org

Several types of rearrangement reactions are known in organic chemistry, such as the Pinacol (B44631), Beckmann, and Wolff rearrangements, which proceed through various intermediates and transition states. libretexts.org While not directly applicable to the parent compound, these illustrate the general principle of molecular restructuring to achieve greater stability.

Radical Mechanisms and Single Electron Transfer (SET) Reactions

In addition to ionic pathways, reactions involving this compound could potentially proceed through radical mechanisms, particularly under conditions that favor homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators. chemguide.uk

The formation of a phenylmethyl radical (a benzyl (B1604629) radical) is a key step in such reactions. chemguide.uk This radical is relatively stable due to the delocalization of the unpaired electron over the phenyl ring. Once formed, this radical can participate in a chain reaction. For instance, it can react with a halogen molecule to form the product and a new halogen radical, which can then continue the chain. chemguide.ukyoutube.comyoutube.com

Termination of the radical chain reaction can occur when two radicals combine. chemguide.ukyoutube.com The triphenylmethyl radical is a well-known example of a persistent radical that was first described in 1900. wikipedia.org

Transition State Analysis and Reaction Energetics

Computational chemistry provides valuable insights into the transition states and energetics of the various reaction pathways available to this compound.

For S(_N)2 reactions , the transition state involves a five-membered, trigonal bipyramidal geometry where the nucleophile and the leaving group are on opposite sides of the central carbon atom. masterorganicchemistry.comscispace.com The energy barrier for this process is influenced by the strength of the nucleophile and the stability of the leaving group. scispace.com

For S(_N)1 reactions , the key energetic consideration is the stability of the carbocation intermediate. The energy profile for an S(_N)1 reaction shows two transition states, corresponding to the formation of the carbocation and its subsequent reaction with the nucleophile. masterorganicchemistry.com

Theoretical studies can also elucidate the preference for S(_N)1 versus S(_N)2 pathways. For example, quantum chemical calculations on a set of 264 nucleophilic substitution reactions have shown that in low polarity solvents, reactions with anionic nucleophiles and leaving groups tend to favor the S(_N)2 pathway. Conversely, S(_N)1 is often preferred for reactions with neutral nucleophiles and leaving groups, unless the carbocation intermediate is exceptionally unstable. anu.edu.au

The relative energies of different transition states can be influenced by external factors. For example, external electric fields have been shown to be capable of lowering or raising the activation barriers for S(_N)2 reactions. anu.edu.au

Derivatization, Functionalization, and Structural Modification Strategies

C-C Bond Forming Reactions at the Benzylic Position

Creating new carbon-carbon bonds at the benzylic position is a key strategy for elaborating the core structure of 3-(Chloro(phenyl)methyl)pyridine. This can be achieved through modern cross-coupling techniques and traditional alkylation or arylation reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While traditionally applied to sp²-hybridized carbons, their application to sp³ centers, such as the benzylic chloride in this compound, is an area of active development.

Suzuki-Miyaura Coupling: This reaction typically couples an organohalide with a boronic acid or ester. The coupling of benzylic halides, while less common than aryl halides, can proceed under specific catalytic conditions to form a new C-C bond. For this compound, a Suzuki reaction would involve coupling with an aryl or vinyl boronic acid to yield a diarylmethylpyridine or an allylpyridine derivative, respectively. The choice of palladium catalyst and ligand is crucial for achieving efficient transformation. acs.org

Stille Coupling: The Stille reaction utilizes organotin compounds as coupling partners. It is known for its tolerance of a wide variety of functional groups. nih.gov The reaction of this compound with an organostannane could provide access to a diverse range of substituted products.

Negishi Coupling: Involving organozinc reagents, the Negishi coupling is notable for the high reactivity of the organometallic partner. This method could be employed to couple alkyl, aryl, or vinyl groups to the benzylic position of the title compound.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the classic Heck reaction is not directly applicable to a benzylic chloride, related Heck-type reactions can achieve similar transformations.

While specific literature examples detailing these cross-coupling reactions on this compound are not abundant, the general principles of C(sp³)-X cross-coupling suggest their feasibility. The table below illustrates the potential products from such reactions.

| Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 3-(Diphenylmethyl)pyridine |

| Stille | Vinyltributylstannane | 3-(1-Phenylprop-2-en-1-yl)pyridine |

| Negishi | Ethylzinc chloride | 3-(1-Phenylpropyl)pyridine |

More conventional methods for C-C bond formation involve the reaction of the benzylic chloride with carbon-based nucleophiles. The electrophilic nature of the benzylic carbon makes it susceptible to attack by organometallic reagents or enolates.

Alkylation: Reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can readily displace the chloride to form a new carbon-carbon bond. This provides a straightforward route to introduce a variety of alkyl groups at the benzylic position.

Arylation: This can be achieved via Friedel-Crafts type reactions, where an electron-rich aromatic compound attacks the benzylic carbocation formed transiently from the chloride. Lewis acid catalysis is typically required to facilitate the reaction.

These reactions expand the carbon framework of the molecule, leading to derivatives with increased steric bulk and modified electronic properties.

Heteroatom Functionalization

Introducing heteroatoms such as nitrogen, oxygen, or sulfur at the benzylic position is a common strategy to modulate the biological and physical properties of a molecule. These transformations are typically achieved through nucleophilic substitution reactions where the chloride is replaced by a heteroatom-containing nucleophile.

The displacement of the benzylic chloride by nitrogen nucleophiles is a facile process leading to the formation of amines and amides.

Amination: Primary and secondary amines react with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the corresponding secondary and tertiary amines. This reaction, a form of N-alkylation, is fundamental in organic synthesis. The use of bulky biaryl phosphine (B1218219) ligands in palladium-catalyzed amination has proven effective for various heteroaryl halides. acs.org

Amidation: While amides themselves are weak nucleophiles, their conjugate bases (amidates), formed by reaction with a strong base, can effectively displace the chloride to form N-acyl derivatives.

The table below provides examples of potential amination products.

| Amine Nucleophile | Product | Product Class |

| Ammonia | Phenyl(pyridin-3-yl)methanamine | Primary Amine |

| Diethylamine | N,N-Diethyl-1-phenyl-1-(pyridin-3-yl)methanamine | Tertiary Amine |

| Aniline | N-Phenyl-1-phenyl-1-(pyridin-3-yl)methanamine | Secondary Amine |

Oxygen and sulfur nucleophiles can also be used to functionalize the benzylic position, leading to ethers and thioethers (sulfides).

Etherification: In a reaction analogous to the Williamson ether synthesis, an alkoxide or phenoxide salt reacts with this compound to form an ether. This reaction is a reliable method for introducing alkoxy or aryloxy groups.

Thioetherification: Similarly, thiolates (RS⁻), which are potent nucleophiles, readily displace the benzylic chloride to form thioethers. Photoredox/nickel dual catalysis represents a modern approach for such transformations, though direct substitution is often sufficient. acs.org

These functionalizations are crucial for creating analogues with diverse physicochemical properties.

Cyclization Reactions Utilizing the Pyridine (B92270) Moiety

The pyridine ring of this compound can be an active participant in cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions can be either intramolecular or intermolecular.

Intramolecular Cyclization: If a nucleophilic group is introduced elsewhere in the molecule (e.g., on the phenyl ring), it can potentially attack either the pyridine ring or a position on the pyridine ring to form a new fused ring system. For instance, the protonation of a substituted pyridine can increase the acidity of adjacent methyl groups, facilitating condensation and subsequent cyclization. nih.gov

Intermolecular Cycloaddition: The pyridine ring can act as a π-system in cycloaddition reactions. For example, it can react with dienophiles in Diels-Alder type reactions, although the aromaticity of the pyridine ring makes this challenging and often requires activation or harsh conditions.

Metal-Catalyzed Cyclizations: Transition metals like gold or palladium can catalyze cyclization reactions involving unsaturated functionalities. researchgate.net If an alkyne or alkene moiety were attached to the this compound core, it could undergo a metal-catalyzed cyclization involving the pyridine nitrogen or a carbon atom of the ring.

These cyclization strategies are powerful methods for building molecular complexity and accessing unique heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Regioselective and Chemoselective Transformations

In the derivatization of this compound, achieving regioselectivity and chemoselectivity is crucial for the synthesis of well-defined functionalized molecules. The inherent reactivity of the different components of the molecule—the pyridine ring, the phenyl group, and the benzylic chloride—governs the outcome of chemical transformations. Strategic manipulation of reaction conditions and reagents allows for the selective modification of one part of the molecule while leaving the others intact.

The primary site of reactivity in this compound is the benzylic carbon, owing to the lability of the chlorine atom, which is a good leaving group. This inherent reactivity makes the benzylic position the most common site for chemoselective transformations, particularly nucleophilic substitutions. Reactions can be directed to this position with high selectivity, leaving the pyridine and phenyl rings untouched, especially under conditions that are not harsh enough to promote aromatic substitution.

Conversely, transformations on the pyridine ring, such as electrophilic or nucleophilic aromatic substitutions, require specific reagents and conditions. The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic attack at the C2 and C4 positions. Electrophilic substitution, which is less favorable, typically occurs at the C3 and C5 positions. Achieving regioselectivity on the pyridine ring in the presence of the highly reactive benzylic chloride requires careful selection of reagents that will not preferentially react at the benzylic site.

Functionalization of the phenyl ring is also possible, typically through electrophilic aromatic substitution. The directing effects of the pyridin-3-ylmethyl substituent would need to be considered to predict the regiochemical outcome of such reactions. However, the conditions for many electrophilic aromatic substitutions (e.g., strong acids) could also promote reactions at the benzylic position or the pyridine nitrogen.

Chemoselective Nucleophilic Substitution at the Benzylic Position

The most straightforward and widely applicable transformations of this compound involve the chemoselective substitution of the benzylic chloride by various nucleophiles. The high reactivity of the benzylic chloride allows these reactions to proceed under relatively mild conditions, thus preserving the structure of the aromatic rings. This approach is a key strategy for introducing a wide array of functional groups at the benzylic position.

A general scheme for this transformation is the reaction of this compound with a nucleophile (Nu-) to yield the corresponding substituted product. This reaction is highly chemoselective for the benzylic position.

Table 1: Examples of Chemoselective Nucleophilic Substitutions

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide | Phenyl(pyridin-3-yl)methanol (B1267549) |

| Alkoxide | Sodium Methoxide | 3-(Methoxy(phenyl)methyl)pyridine |

| Amine | Ammonia, Primary/Secondary Amines | Phenyl(pyridin-3-yl)methanamine Derivatives |

| Thiolate | Sodium Thiophenoxide | 3-((Phenylthio)(phenyl)methyl)pyridine |

| Cyanide | Sodium Cyanide | 2-Phenyl-2-(pyridin-3-yl)acetonitrile |

This table represents expected transformations based on the known reactivity of benzylic chlorides. Specific yields and reaction conditions for this compound may vary and would require experimental determination.

Detailed research findings on analogous structures, such as 3-(chloromethyl)pyridine, confirm the utility of the chloromethyl group as a versatile handle for introducing new functionalities through nucleophilic substitution. These reactions serve as a foundation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Regioselective Functionalization of the Pyridine Ring

While the benzylic position is the most reactive site for nucleophilic attack, transformations on the pyridine ring can be achieved with appropriate reagents. The pyridine ring's electronic properties dictate the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, primarily at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. For a 3-substituted pyridine, this would lead to functionalization at these positions. However, the presence of the highly reactive benzylic chloride makes direct nucleophilic aromatic substitution on this compound challenging, as the nucleophile would likely react at the benzylic center first.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyridine ring is generally disfavored but can be achieved under forcing conditions. Substitution typically occurs at the 3-position (and 5-position). In the case of this compound, the existing substituent at the 3-position would direct incoming electrophiles to the 5-position.

Functionalization of the Phenyl Ring

Regioselective functionalization of the phenyl ring in the presence of the pyridine and the benzylic chloride presents a synthetic challenge. Electrophilic aromatic substitution on the phenyl ring would be influenced by the directing effect of the pyridin-3-ylmethyl group. The specific conditions required for such transformations would need to be carefully optimized to avoid side reactions at the more reactive sites of the molecule.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

High-Resolution NMR Spectroscopy for Complex Product Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, complex structures and reaction mixtures often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous assignment.

In mechanistic studies involving 3-(Chloro(phenyl)methyl)pyridine, for instance, in nucleophilic substitution reactions where the chloride is displaced, 2D NMR techniques are crucial for confirming the structure of the resulting products and identifying any potential side-products or intermediates.

Correlation Spectroscopy (COSY): This technique reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would show correlations between the methine proton and the protons on the phenyl and pyridine (B92270) rings, helping to confirm their connectivity. For example, the proton on the benzylic carbon would show a correlation with the ortho protons of the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. Each C-H bond in the phenyl and pyridine rings, as well as the benzylic C-H, would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the methine proton would show HMBC correlations to the carbon atoms of the pyridine ring it is attached to, as well as to the ipso-carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. In a derivative of this compound with a chiral center, NOESY could help establish the relative stereochemistry by observing through-space interactions.

The following table represents hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, which would be confirmed using the aforementioned 2D NMR techniques.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Methine-CH | 6.5 | 65 | C(ipso-phenyl), C(3-pyridyl) |

| Pyridyl-H2 | 8.6 | 150 | C(4-pyridyl), C(6-pyridyl) |

| Pyridyl-H4 | 7.8 | 136 | C(2-pyridyl), C(6-pyridyl) |

| Pyridyl-H5 | 7.4 | 124 | C(3-pyridyl), C(4-pyridyl) |

| Pyridyl-H6 | 8.5 | 149 | C(2-pyridyl), C(4-pyridyl) |

| Phenyl-H (ortho) | 7.5 | 128 | C(ipso-phenyl), C(meta-phenyl) |

| Phenyl-H (meta) | 7.3 | 129 | C(ortho-phenyl), C(para-phenyl) |

| Phenyl-H (para) | 7.4 | 130 | C(meta-phenyl) |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. It is particularly useful for monitoring the progress of a reaction and identifying transient intermediates.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information and allows for the elucidation of fragmentation pathways. For this compound, the molecular ion would be expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve the loss of a chlorine radical followed by rearrangement, or the cleavage of the bond between the methine carbon and the pyridine ring. The fragmentation of related benzylpyridinium ions often involves the cleavage of the C-N bond, leading to the formation of a substituted benzyl (B1604629) cation researchgate.net.

A proposed fragmentation pattern for this compound is outlined in the table below:

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss |

| 203/205 | [M]⁺ (Molecular ion) | - |

| 168 | [M - Cl]⁺ | Chlorine radical |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Pyridyl radical |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) | Chloro(phenyl)methyl radical |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers nih.gov. If this compound were to be synthesized in an enantiomerically pure form, X-ray crystallography of a suitable single crystal could unambiguously determine its absolute configuration. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern can be used to construct a 3D model of the molecule. For determining absolute stereochemistry, the presence of a heavy atom (like chlorine) can be advantageous due to its anomalous dispersion effects nih.gov.

A hypothetical set of crystallographic data for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 980 |

| Z (molecules per unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are particularly useful for monitoring reactions that involve the transformation of functional groups.

In the context of this compound, IR and Raman spectroscopy would be used to track reactions involving the C-Cl bond. The C-Cl stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 550 and 850 cm⁻¹ orgchemboulder.comscribd.com. The disappearance of this characteristic band and the appearance of new bands corresponding to a new functional group (e.g., a C-O stretch if the chloride is substituted by a hydroxyl group) would indicate the progress of the reaction.

The table below lists some of the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Pyridine ring vibrations | 1400-1600 |

| Phenyl ring vibrations | 1450-1600 |

| C-Cl stretch | 550-850 |

These advanced analytical techniques, when used in concert, provide a comprehensive and unambiguous characterization of this compound, which is essential for its use and study in chemical research.

Theoretical and Computational Chemistry Studies of 3 Chloro Phenyl Methyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Chloro(phenyl)methyl)pyridine at the molecular level. These computational methods provide insights into the molecule's electronic structure, which in turn governs its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecular systems, including pyridine (B92270) derivatives. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting molecular geometries, electronic properties, and vibrational frequencies. researchgate.netnih.gov

In the study of molecules similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are used to optimize the molecular geometry. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of the atoms. For related pyridine derivatives, these calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.govmdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals also reveals potential sites for electrophilic and nucleophilic attack.

Furthermore, DFT is utilized to compute other important electronic descriptors. Natural Bond Orbital (NBO) analysis, for instance, provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic reactions, respectively. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Derivative

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative for a generic substituted pyridine and are not specific to this compound, as direct published data for this exact molecule is not available. The purpose is to demonstrate the type of data obtained from DFT calculations.

Ab Initio Methods for Excited State Analysis

While DFT is powerful for ground state properties, ab initio methods are often preferred for the accurate description of electronically excited states. nih.gov These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, are based on the fundamental principles of quantum mechanics without empirical parameterization. olemiss.edu

Time-Dependent DFT (TD-DFT) is a computationally less demanding alternative that is widely used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. rsc.org By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can help in the assignment of experimentally observed absorption bands. rsc.org For pyridine-containing complexes, TD-DFT calculations have been successfully used to interpret their electronic spectra. rsc.org

More rigorous ab initio methods, like Equation-of-Motion Coupled-Cluster (EOM-CC), can provide even more accurate predictions of excited state energies and properties, which is crucial for understanding the photophysical and photochemical behavior of this compound. These calculations can elucidate the nature of the excited states (e.g., n→π* or π→π* transitions) and their potential for fluorescence or phosphorescence.

Molecular Dynamics Simulations of Solvation Effects and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with the surrounding environment. rsc.org By simulating the motion of atoms and molecules over time, MD provides insights that are not accessible from static quantum chemical calculations.

For a flexible molecule like this compound, which has a rotatable bond connecting the phenyl and pyridine rings, MD simulations can be used to explore its conformational landscape. These simulations can identify the most stable conformers and the energy barriers between them. This is particularly important as the conformation of the molecule can significantly influence its reactivity and biological activity.

Furthermore, MD simulations are invaluable for studying solvation effects. The properties and behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly model the solvent molecules, allowing for the investigation of how the solvent structure around the solute affects its conformation and dynamics. For instance, simulations of similar molecules in aqueous solution have revealed details about the structure of the hydration shells and the residence time of water molecules around the solute. researchgate.net This information is crucial for understanding reactions and processes that occur in solution.

Reaction Pathway Modeling and Transition State Locating

Computational chemistry provides the tools to model chemical reactions, elucidating the step-by-step mechanism and identifying the high-energy transition states that control the reaction rate. For this compound, this could involve modeling its synthesis, degradation, or its reaction with other chemical species.

Using methods like DFT, the potential energy surface of a reaction can be mapped out. This involves locating the minimum energy structures of the reactants and products, as well as the saddle point corresponding to the transition state. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in chemical kinetics.

Various algorithms are available for locating transition states, such as the synchronous transit-guided quasi-Newton (STQN) method. Once the transition state is located, its structure can be analyzed to understand the bonding changes that occur during the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of theoretical and computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. olemiss.eduacs.org This synergy between theory and experiment is a powerful approach for structure elucidation and characterization. uctm.edu

For this compound, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman). acs.org The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of the observed bands to specific molecular vibrations. nih.gov It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted chemical shifts can be correlated with experimental data to confirm the molecular structure and assign the resonances in the NMR spectra.

The validation of predicted spectroscopic parameters with experimental data is a critical step. mdpi.com Good agreement between the calculated and observed spectra provides confidence in the computational model and the predicted molecular structure and properties. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyridine Derivative

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

| 3060 | 3065 | C-H stretch (aromatic) |

| 1595 | 1600 | C=C stretch (pyridine ring) |

| 1480 | 1485 | C=C stretch (phenyl ring) |

| 750 | 755 | C-Cl stretch |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity. chemrevlett.com These models are built upon molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

While specific QSRR studies on this compound were not found, the principles can be applied to this compound and its derivatives. nih.govacs.orgrsc.org A QSRR study would typically involve a set of structurally related pyridine derivatives with known reactivity data (e.g., reaction rates or equilibrium constants). A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound. Many of these descriptors can be derived from the computational chemistry methods discussed in the previous sections.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov A robust QSRR model can be used to predict the reactivity of new, untested compounds, thereby guiding the design of molecules with desired properties.

The quality and predictive power of a QSRR model are assessed using various statistical parameters, such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). nih.gov

Applications in Advanced Organic Synthesis and Methodology Development

Chiral Building Block in Asymmetric Synthesis

The creation of stereochemically defined molecules is a cornerstone of modern drug discovery and materials science. Chiral building blocks, which possess a stereogenic center, are instrumental in the enantioselective synthesis of complex targets. While the direct asymmetric synthesis of 3-(Chloro(phenyl)methyl)pyridine has not been extensively documented, the broader field of asymmetric C-H functionalization of pyridines suggests pathways to access such chiral molecules. For instance, asymmetric intermolecular C-H functionalization of pyridines at the C3 position has been reported, providing a potential route to enantiomerically enriched 3-substituted pyridines. nih.gov The resulting chiral dihydropyridines could, in principle, be further elaborated to install the chloro(phenyl)methyl moiety.

The synthesis of chiral pyridine-based macrobicyclic structures has been achieved using chiral diols in the final macrocyclization step, highlighting the feasibility of incorporating chirality into pyridine-containing scaffolds. dtic.mil Although not directly employing this compound, these methodologies underscore the potential for its integration into asymmetric synthesis protocols. The development of catalytic enantioselective methods for the synthesis of chiral diarylmethanes containing a pyridine (B92270) ring also points towards the possibility of producing chiral this compound and its derivatives. nih.gov

Precursor for Complex Heterocyclic Systems

The reactivity of the benzylic chloride in this compound makes it an attractive precursor for the synthesis of more complex heterocyclic systems. The chloride can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities. This reactivity can be harnessed to construct fused heterocyclic systems by intramolecular cyclization reactions.

While specific examples detailing the use of this compound as a precursor for complex heterocycles are not abundant in the literature, the general reactivity of benzylic halides on the pyridine ring is well-established. For example, the conversion of pyridines into benzonitriles has been demonstrated through a three-step protocol involving pyridine N-oxidation, photochemical deconstruction, and a formal Diels-Alder cycloaddition. researchgate.net This type of ring transformation highlights the potential for manipulating the pyridine core of this compound to access diverse heterocyclic scaffolds. Furthermore, heterocyclic aryne precursors have been shown to be valuable for the synthesis of highly substituted indoles and pyridines, suggesting that derivatives of this compound could potentially be converted into pyridyne intermediates for further functionalization. sigmaaldrich.com

Ligand Design and Synthesis for Metal Catalysis

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a candidate for incorporation into ligands for metal-catalyzed reactions. The phenyl group and the reactive benzylic chloride offer additional points for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand.

The synthesis of pyridyl aluminum reagents and their use in coupling reactions with benzyl (B1604629) halides to form pyridylarylmethanes demonstrates a method for creating C-C bonds that could be adapted for ligand synthesis. organic-chemistry.org The development of pyridine-thiazole hybrid molecules has also shown promise in the creation of compounds with interesting biological activities, and similar strategies could be employed to design ligands. mdpi.com Although direct examples of ligands synthesized from this compound are scarce, the principles of ligand design suggest its potential in this area.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The reactive nature of the benzylic chloride in this compound suggests its potential as an electrophilic component in such reactions.

While the use of this compound itself in MCRs is not well-documented, the broader field of MCRs for the synthesis of heterocyclic phosphonates and other complex molecules provides a conceptual framework. beilstein-journals.orgrsc.org For example, imine-initiated MCRs, such as the Strecker and Petasis reactions, are widely used for the synthesis of active pharmaceutical ingredients. nih.gov It is conceivable that this compound could be transformed into a suitable aldehyde or imine precursor for participation in such reactions. The development of consecutive MCRs further expands the possibilities for creating molecular diversity. rsc.org

Development of New Synthetic Methodologies Through its Reactivity Profile

The unique reactivity of this compound, arising from the interplay between the pyridine ring and the benzylic halide, can be a driving force for the development of novel synthetic methodologies. The oxidation of benzylic and allylic halides to aldehydes and ketones using pyridine N-oxide provides a useful transformation that could be applied to this compound. nih.gov

Furthermore, the study of the reactivity of the 3-pyridyl(phenyl)methyl cation, which can be generated from the corresponding chloride, could lead to new C-C and C-heteroatom bond-forming reactions. The development of methods for the direct and selective functionalization of the pyridine ring remains an active area of research, and the presence of the chloro(phenyl)methyl group could influence the regioselectivity of such transformations. rsc.org The conversion of pyridines into other heterocyclic or carbocyclic systems, as demonstrated by the synthesis of benzonitriles from pyridines, showcases the potential for developing new retrosynthetic disconnections based on the reactivity of the pyridine core. researchgate.net

Catalysis and Reaction Development Involving 3 Chloro Phenyl Methyl Pyridine and Its Derivatives

Role as a Precursor to Catalytically Active Species

While direct studies detailing the use of 3-(Chloro(phenyl)methyl)pyridine as a precursor to catalytically active species are not extensively documented, the broader class of functionalized pyridines is known to serve in this capacity. The nitrogen atom of the pyridine (B92270) ring can act as a ligand for a variety of transition metals, and the benzylic chloride moiety offers a handle for further modification to create more complex ligand scaffolds.

For instance, related chloromethylpyridines are used as precursors for more complex molecules. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated to produce 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various crop-protection products nih.gov. Similarly, 3-methyl-pyridine can be converted to 3-trichloromethyl-pyridine, another important industrial intermediate google.com. These transformations highlight the role of chloromethylpyridines as foundational molecules for creating more complex, functionalized pyridine derivatives that can, in turn, be used to synthesize catalysts.

The synthesis of metal catalysts often involves the coordination of a metal center to a ligand. Pyridine-containing ligands are ubiquitous in transition metal catalysis acs.org. The lone pair of electrons on the pyridine nitrogen readily coordinates to metal centers, and substituents on the pyridine ring can be used to tune the electronic and steric properties of the resulting catalyst. In this context, this compound could be envisioned as a precursor to a bidentate or tridentate ligand. The chloride is a good leaving group, allowing for the introduction of other donor atoms through nucleophilic substitution. For example, reaction with a phosphine (B1218219) could yield a P,N-ligand, or reaction with an alcohol or amine could introduce O,N or N,N-donor sets. These modified ligands could then be complexed with various metals to form catalytically active species.

A patent for the preparation of 3-chloropyridine (B48278) describes the use of a metal catalyst for the hydrogenation of 2,3,6-trichloropyridine. The catalysts mentioned include single-metal catalysts like platinum and palladium, as well as multimetallic catalysts such as copper-nickel and copper-palladium alloys google.com. This demonstrates the importance of pyridine derivatives in processes that utilize transition metal catalysis, even if the pyridine derivative itself is the substrate rather than the ligand precursor.

Substrate in Catalytic Asymmetric Transformations

The development of catalytic asymmetric methods for the functionalization of pyridines is of significant interest for the synthesis of enantioenriched compounds with potential biological activity. While specific examples of catalytic asymmetric transformations using this compound as a substrate are not prominent in the literature, the reactivity of the pyridine core and the benzylic position suggests its potential in this area.

A notable example of asymmetric catalysis on a related pyridine derivative is the rhodium-catalyzed asymmetric reductive Heck reaction of phenyl pyridine-1(2H)-carboxylate with arylboronic acids. This reaction provides 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity organic-chemistry.org. A subsequent reduction step can then provide access to a variety of enantioenriched 3-piperidines organic-chemistry.org. This methodology showcases a powerful strategy for the enantioselective functionalization of the pyridine ring at the 3-position.

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction of a Pyridine Derivative organic-chemistry.org

| Entry | Boronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-Segphos | 81 | 96 |

| 2 | 4-Methoxyphenylboronic acid | (S)-Segphos | 75 | 95 |

| 3 | 4-Chlorophenylboronic acid | (S)-Segphos | 85 | 97 |

| 4 | 3-Methoxyphenylboronic acid | (S)-Segphos | 82 | 96 |

Reaction conditions: dihydropyridine (B1217469) (0.5 mmol), boronic acid (1.5 mmol), [Rh(cod)(OH)]₂ (3 mol%), ligand (7 mol%), aq. CsOH (2 equiv), THP:Toluene (1:1), H₂O, 70 °C, 20 h.

This type of transformation could potentially be adapted for this compound. The chloro(phenyl)methyl group at the 3-position would add another layer of complexity and potential for stereocontrol. Furthermore, N-heterocyclic carbene (NHC) catalysis has been shown to be effective for the enantioselective functionalization of pyridinium (B92312) salts at the C4 position nih.gov. This approach allows for the synthesis of a diverse range of enantioenriched β-pyridyl carbonyl compounds under mild, metal-free conditions nih.gov.

Participation in Cascade and Tandem Catalytic Processes

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies in organic synthesis. The structure of this compound, with its multiple reactive sites, makes it a plausible candidate for participation in such processes.

While direct examples involving this compound are scarce, related pyridine derivatives have been shown to undergo cascade reactions. For instance, a rearrangement cascade can be initiated by the attack of a nucleophilic benzyne (B1209423) on 3,6-di(2-pyridyl)pyridazine nih.gov. This reaction leads to the formation of complex polycyclic heteroaromatic systems through a series of ring-opening and cyclization events nih.gov.

Another example is the multicomponent cascade synthesis of 1,4-dihydropyridine (B1200194) derivatives from pyridines, methyl propiolate, and aromatic acids researchgate.net. This metal-free reaction proceeds with excellent regioselectivity and in good to excellent yields researchgate.net. Such multicomponent reactions highlight the ability of the pyridine core to participate in complex transformations leading to structurally diverse products. A cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes has also been reported for the synthesis of γ-carbolinones, demonstrating the utility of cascade reactions in constructing complex heterocyclic frameworks acs.org.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis of Analogues and Derivatives

The development of environmentally benign and efficient synthetic routes to analogues and derivatives of 3-(Chloro(phenyl)methyl)pyridine is a key area of future research. Current methods often rely on traditional protocols that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts will likely focus on the principles of green chemistry to minimize environmental impact and enhance safety.

Key areas of focus will include:

Catalytic Systems: Exploring novel catalysts, including earth-abundant metals and organocatalysts, to replace stoichiometric reagents and improve reaction efficiency.

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to reduce reliance on volatile organic compounds.

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, scalability, and control over reaction parameters compared to batch synthesis. birmingham.ac.uk

Mechanochemistry: Utilizing mechanical force to induce chemical reactions, often in the absence of bulk solvents, presenting a sustainable alternative to traditional solution-based methods. birmingham.ac.uk

A significant body of research already exists on the synthesis of various pyridine (B92270) derivatives, which can serve as a foundation for developing sustainable routes to this compound analogues. For instance, the synthesis of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride salts has been achieved through the reduction of corresponding methanone (B1245722) oxime derivatives. researchgate.net This multi-step synthesis involves a Grignard reaction followed by oxidation and reaction with hydroxylamine (B1172632) hydrochloride, highlighting a potential pathway that could be optimized for sustainability. researchgate.net

| Research Area | Focus | Potential Benefits |

| Catalysis | Development of novel, reusable catalysts. | Reduced waste, lower energy consumption, increased reaction selectivity. |

| Solvent Selection | Utilization of water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and health hazards. |

| Process Intensification | Application of microwave-assisted or flow chemistry techniques. | Faster reaction times, improved yields, enhanced safety. |

Integration with Automated Synthesis and Machine Learning

The convergence of automated synthesis platforms and machine learning algorithms presents a transformative opportunity for accelerating the discovery and optimization of this compound derivatives. Automated systems can perform a large number of reactions in a high-throughput manner, systematically exploring a vast chemical space.

Future research in this area will likely involve:

Robotic Platforms: Employing robotic arms and liquid handlers to automate the entire synthetic workflow, from reagent preparation to product purification and analysis.

Machine Learning-Guided Optimization: Utilizing machine learning models to analyze data from high-throughput experiments and predict optimal reaction conditions, leading to improved yields and selectivity.

Generative Models: Implementing generative algorithms to propose novel molecular structures with desired properties, guiding the synthesis of new and potentially more reactive analogues.

The integration of these technologies will not only enhance the efficiency of synthesizing known derivatives but also facilitate the discovery of entirely new compounds with unique reactivity profiles.

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

While the fundamental reactivity of this compound is understood, there remains significant potential to uncover novel reactivity patterns and previously undiscovered chemical transformations. This exploration could lead to the development of new synthetic methodologies and the creation of complex molecular architectures.

Future investigations may focus on:

Activation of C-H Bonds: Developing catalytic systems to selectively functionalize the various C-H bonds within the pyridine and phenyl rings, offering a more direct and atom-economical approach to derivatization.

Photoredox Catalysis: Utilizing visible light-driven catalysis to access unique reactive intermediates and enable novel bond-forming reactions that are not accessible through traditional thermal methods.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions to introduce a wider variety of substituents onto the pyridine and phenyl moieties, thereby creating a diverse library of analogues. For example, the Suzuki cross-coupling reaction has been successfully used to prepare intermediates for pyrazole (B372694) derivatives containing phenylpyridine moieties. mdpi.com

By pushing the boundaries of known reactivity, researchers can unlock new synthetic possibilities and create derivatives with tailored properties for specific applications.

Advanced Analytical Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the ability to monitor these processes in real-time. Advanced in situ analytical techniques provide a window into the dynamic changes occurring during a chemical reaction, offering insights that are often missed with traditional ex situ analysis.

Future research will likely leverage a suite of powerful analytical tools:

In Situ Spectroscopy: Techniques such as NMR, Raman, and IR spectroscopy can be used to track the formation of intermediates and products, providing valuable kinetic and mechanistic data. mdpi.com Time-resolved in situ Raman spectroscopy, for instance, has been used to investigate the influence of starting material form on reaction rates. nih.gov

Mass Spectrometry: Real-time mass spectrometry can identify transient species and provide detailed information about reaction pathways.

X-ray Diffraction: For solid-state reactions, in situ X-ray diffraction can monitor changes in the crystalline structure of reactants and products. mdpi.com

The data obtained from these in situ studies will be invaluable for optimizing reaction conditions, identifying key intermediates, and elucidating complex reaction networks. This knowledge will, in turn, facilitate the rational design of more efficient and selective synthetic processes. birmingham.ac.uk

| Analytical Technique | Information Gained | Application in Synthesis |

| In Situ NMR | Real-time concentration of reactants, intermediates, and products. | Optimization of reaction kinetics and identification of reaction pathways. |

| In Situ Raman | Vibrational modes of molecules, providing structural information. | Monitoring of polymorphic transformations and reaction progress. nih.gov |

| In Situ IR | Functional group analysis. | Tracking the conversion of starting materials to products. |

| In Situ XRD | Crystalline phase identification and quantification. | Understanding solid-state reaction mechanisms. mdpi.com |

Computational Design of Next-Generation Analogues for Specific Reactivity

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in the design of new molecules with specific properties. By simulating the electronic structure and reactivity of this compound and its potential derivatives, researchers can predict their chemical behavior and prioritize synthetic targets.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Calculations: Using DFT to investigate the geometric and electronic properties of different analogues, providing insights into their stability and reactivity.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational dynamics and interactions of these molecules in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of different analogues with their observed reactivity, enabling the prediction of properties for yet-to-be-synthesized compounds.

The synergy between computational design and experimental synthesis will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results refine and validate the computational models. This integrated approach will accelerate the discovery of next-generation analogues of this compound with precisely tailored reactivity for a wide range of chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.